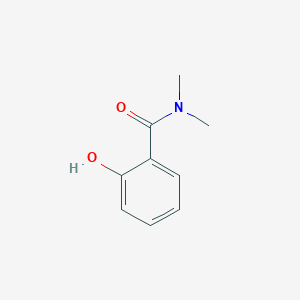
2-hydroxy-N,N-dimethylbenzamide
Cat. No. B162655
Key on ui cas rn:
1778-08-1
M. Wt: 165.19 g/mol
InChI Key: UBAYZMJYXBTDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08546501B2
Procedure details


A mixture of 156 g (1.13 mol) of salicylic acid and 471 g (3.96 mol) of thionyl chloride was stirred for 4 hr at 50° C.-60° C. Excess thionyl chloride was distilled off under vacuum, and the residue was additionally dried in vacuum. A solution of this product in 300 mL of dichloromethane was added dropwise with vigorous stirring to a mixture of 270 g (3.31 mol) of dimethylamine hydrochloride and 702 g (6.95 mol) of triethylamine in 1200 mL of dichloromethane for 1 hr at 0° C. The resulting mixture was slowly warmed to room temperature, stirred for 1 hr, and then filtered through glass frit. The precipitate was additionally washed with 300 mL of dichloromethane. The combined filtrate was washed by 5% hydrochloric acid, water, dried over K2CO3, and then evaporated to dryness. The residue was washed with 200 mL of diethyl ether to yield 112 g (60%) of white solid.





Name
Yield
60%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:10])(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].S(Cl)(Cl)=O.Cl.[CH3:16][NH:17][CH3:18].C(N(CC)CC)C>ClCCl>[OH:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([N:17]([CH3:18])[CH3:16])=[O:10] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
156 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)O
|
|
Name
|
|
|
Quantity
|
471 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
270 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNC
|
|
Name
|
|
|
Quantity
|
702 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
1200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 4 hr at 50° C.-60° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Excess thionyl chloride was distilled off under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was additionally dried in vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A solution of this product in 300 mL of dichloromethane was added dropwise
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 hr
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through glass frit
|
WASH
|
Type
|
WASH
|
|
Details
|
The precipitate was additionally washed with 300 mL of dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined filtrate was washed by 5% hydrochloric acid, water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over K2CO3
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
WASH
|
Type
|
WASH
|
|
Details
|
The residue was washed with 200 mL of diethyl ether
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C(=O)N(C)C)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 112 g | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 60% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
